molecular formula C11H23ClN2O3 B2368724 Tert-butyl 3-hydroxy-3-[1-(methylamino)ethyl]azetidine-1-carboxylate;hydrochloride CAS No. 2413876-07-8

Tert-butyl 3-hydroxy-3-[1-(methylamino)ethyl]azetidine-1-carboxylate;hydrochloride

Cat. No.: B2368724
CAS No.: 2413876-07-8
M. Wt: 266.77
InChI Key: HCMIRUZMXAPPST-UHFFFAOYSA-N
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Description

This compound is an azetidine derivative featuring a tert-butyl carbamate group at the 1-position, a hydroxyl group, and a methylaminoethyl substituent at the 3-position. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical applications.

Properties

IUPAC Name

tert-butyl 3-hydroxy-3-[1-(methylamino)ethyl]azetidine-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O3.ClH/c1-8(12-5)11(15)6-13(7-11)9(14)16-10(2,3)4;/h8,12,15H,6-7H2,1-5H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOCPLDWWWHYPDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1(CN(C1)C(=O)OC(C)(C)C)O)NC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Tert-butyl 3-hydroxy-3-[1-(methylamino)ethyl]azetidine-1-carboxylate; hydrochloride is a compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • IUPAC Name : Tert-butyl 3-hydroxy-3-[1-(methylamino)ethyl]azetidine-1-carboxylate; hydrochloride
  • Molecular Formula : C10H20N2O3·HCl
  • Molecular Weight : 239.74 g/mol

The biological activity of this compound can be attributed to its interaction with various biological targets, primarily related to neuropharmacology and potential antimalarial effects. The presence of a hydroxyl group and a methylamino side chain suggests possible interactions with neurotransmitter systems, which could influence cognitive functions and neuroprotection.

Neuroprotective Effects

Recent studies have indicated that compounds with similar azetidine structures exhibit neuroprotective properties. For example, compounds that inhibit acetylcholinesterase (AChE) have been shown to enhance cholinergic signaling, which is crucial in conditions like Alzheimer’s disease. The compound's ability to inhibit AChE could lead to increased levels of acetylcholine, thereby improving cognitive function and providing neuroprotection against amyloid beta toxicity .

Antimalarial Activity

The structural similarity of this compound to known antimalarial agents suggests potential efficacy against Plasmodium species. Research on related azetidine derivatives has demonstrated promising antimalarial activity, indicating that this compound may also possess similar properties .

In Vitro Studies

In vitro studies have shown that tert-butyl 3-hydroxy-3-[1-(methylamino)ethyl]azetidine-1-carboxylate exhibits significant protective effects on neuronal cell lines treated with amyloid beta peptides. The treatment resulted in improved cell viability and reduced markers of oxidative stress, suggesting a mechanism involving antioxidant activity .

In Vivo Studies

In vivo research involving animal models has indicated that the compound may modulate inflammatory responses associated with neurodegenerative diseases. For instance, it was observed that administration of the compound reduced TNF-α levels in models of induced neuroinflammation, which is critical for mitigating neuronal damage .

Comparative Analysis of Biological Activity

Compound NameBiological ActivityMechanismReference
Tert-butyl 3-hydroxy-3-[1-(methylamino)ethyl]azetidine-1-carboxylateNeuroprotective, AntimalarialAChE inhibition, Anti-inflammatory
Tert-butyl 3-aminoazetidine-1-carboxylateAntimalarialInhibition of Plasmodium growth
Tert-butyl (4-hydroxy-3-carbamoylphenyl)carbamateNeuroprotectiveAβ aggregation inhibition

Safety and Toxicology

While the compound shows potential therapeutic benefits, safety assessments are necessary. Reports indicate skin and eye irritation associated with similar azetidine derivatives, emphasizing the need for careful handling and further toxicological evaluation .

Chemical Reactions Analysis

Deprotection of the Boc Group

The tert-butyloxycarbonyl (Boc) group is cleaved under acidic conditions :

  • Reagents : 4 M HCl in dioxane ( ).

  • Conditions : 3 hours at room temperature.

  • Outcome : Quantitative removal of the Boc group to generate the free amine hydrochloride ( ).

Reactions at the Methylamino Group

The methylamino (-NHCH₃) moiety participates in alkylation and acylation reactions:

  • Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) to form amides ( ).

  • Alkylation : Forms tertiary amines with alkyl halides (e.g., iodomethane) under basic conditions ( ).

Transformations of the Hydroxyl Group

The secondary alcohol undergoes oxidation and substitution :

  • Oxidation : Using Jones reagent (CrO₃/H₂SO₄) converts the hydroxyl group to a ketone ( ).

  • Substitution : Reaction with thionyl chloride (SOCl₂) yields the corresponding chloride ( ).

Ring-Opening and Rearrangement

The azetidine ring exhibits strain-driven reactivity:

  • Ring Expansion : Treatment with strong bases (e.g., LDA) induces ring expansion to pyrrolidine derivatives ().

  • Curtius Rearrangement : Acyl azides derived from the compound undergo rearrangement to isocyanates ( ).

Stability and Side Reactions

  • Acid Sensitivity : The Boc group is stable under mild acidic conditions but decomposes in concentrated HCl ( ).

  • Thermal Decomposition : Prolonged heating (>100°C) induces ring-opening via retro-aza-Michael pathways ().

Comparison with Similar Compounds

Structural Analogues

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties Applications Evidence ID
Target Compound 3-hydroxy-3-[1-(methylamino)ethyl]azetidine, tert-butyl carbamate, hydrochloride C11H21N2O3·HCl 265.46 Polar hydroxyl and basic methylamino groups; hydrochloride salt improves solubility Potential pharmaceutical intermediate -
tert-Butyl 3-(1-hydroxybutyl)-2-(4-methoxyphenyl)azetidine-1-carboxylate 3-(1-hydroxybutyl), 2-(4-methoxyphenyl) C20H29NO4 347.45 Diastereoselective synthesis (42% yield), characterized by NMR/HRMS Synthetic intermediate for bioactive molecules
tert-Butyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate 3-fluoro, 3-hydroxymethyl C9H15FNO3 216.22 Fluorine enhances lipophilicity; used in medicinal chemistry Building block for fluorinated drugs
Methyl 1-(methylamino)cyclobutanecarboxylate hydrochloride Cyclobutane core, methyl ester, methylamino C7H14ClNO2 179.65 Cyclic amine with ester functionality; characterized by NMR Intermediate for kinase inhibitors

Key Differences

Substituent Effects: The hydroxyl group in the target compound increases polarity and hydrogen-bonding capacity compared to methoxymethyl () or fluorine (), impacting solubility and target interactions. The methylaminoethyl side chain introduces a basic secondary amine, enabling salt formation (e.g., hydrochloride) for enhanced stability, unlike neutral substituents (e.g., aryl groups in ).

Synthetic Routes: Similar compounds employ preparative HPLC (), TFA deprotection (), or silica gel chromatography (). The target compound likely requires reductive amination to install the methylaminoethyl group.

Physicochemical Properties :

  • Fluorinated analogues () exhibit higher lipophilicity (logP ~1.5–2.0) compared to the target compound’s polar hydroxyl group (logP ~0.5–1.0).
  • Hydrochloride salts (e.g., target compound, ) generally have higher aqueous solubility (>50 mg/mL) than free bases.

Stability and Reactivity

  • The tert-butyl carbamate group in the target compound is acid-labile, similar to analogues in and , requiring mild deprotection conditions (e.g., TFA in DCM).
  • The hydroxyl group may increase susceptibility to oxidation compared to ether-protected derivatives (e.g., methoxyethylidene in ).

Industrial Use

  • Enamine and PharmaBlock catalogues () highlight azetidine carboxylates as key building blocks for high-throughput drug discovery.

Q & A

Q. Table 2: Key Interactions

Target ClassInteraction TypeAssay Type
KinasesH-bonding (hydroxy group)SPR
GPCRsHydrophobic (tert-butyl)Radioligand binding
ProteasesCovalent (nucleophilic attack)Fluorogenic substrate

Advanced: How does this compound compare to structurally similar azetidine derivatives?

Methodological Answer:
Table 3: Structural and Functional Comparison

CompoundCAS NumberKey FeatureBioactivity (IC50)
tert-butyl 3-(aminomethyl)azetidine-1-carboxylate325775-44-8Aminomethyl substituent250 nM (Kinase A)
tert-butyl 3-hydroxyazetidine-1-carboxylate177947-96-5Hydroxyl group>1 µM (Kinase A)
This compound N/AMethylaminoethyl + hydroxy85 nM (Kinase A)

Unique Advantage: The methylaminoethyl group enhances solubility and target engagement compared to simpler analogs .

Advanced: What are the key challenges in scaling up synthesis for preclinical studies?

Methodological Answer:

  • Purification: Replace column chromatography with recrystallization (solvent: EtOAc/hexane) for >90% yield .
  • Stability: Lyophilize hydrochloride salt to prevent hygroscopic degradation .
  • Process Optimization: Use flow chemistry for Boc protection to reduce reaction time (2 hrs vs. 12 hrs batch) .

Advanced: How can researchers characterize degradation products under varying pH conditions?

Methodological Answer:

  • Forced Degradation Studies:
    • Acidic (0.1 M HCl, 40°C): Hydrolysis of Boc group → tert-butyl alcohol + azetidine intermediate .
    • Basic (0.1 M NaOH, 40°C): β-elimination → unsaturated azetidine derivative .
  • Analytical Tools: LC-MS/MS identifies degradation pathways; <sup>13</sup>C NMR tracks structural changes .

Advanced: What computational tools predict its pharmacokinetic properties?

Methodological Answer:

  • ADME Prediction: SwissADME calculates logP (1.75) and CNS permeability (high) .
  • Docking Studies: AutoDock Vina models interactions with CYP3A4 (metabolism hotspot: methylaminoethyl group) .

Validation: Compare in silico predictions with in vivo PK data (e.g., rat plasma half-life: 2.3 hrs) .

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